5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Beschreibung
5-(4-Fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 4-fluorophenyl group at position 5, contributing to electronic and steric effects.
- A propyl chain at position 3, influencing lipophilicity and molecular conformation.
Thieno[2,3-d]pyrimidinones are recognized for their diverse bioactivities, particularly in antimicrobial and antiparasitic applications . The fluorinated aromatic ring enhances metabolic stability and target binding in many bioactive compounds .
Eigenschaften
CAS-Nummer |
568555-37-3 |
|---|---|
Molekularformel |
C15H13FN2OS2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H,17,20) |
InChI-Schlüssel |
JWRUVWSLTLQTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions and Mechanism
The core structure is synthesized by reacting thiophene-2-carboxamide with 4-fluorophenylacetaldehyde in the presence of p-toluenesulfonic acid (p-TsOH) in glacial acetic acid. The reaction proceeds via:
-
Formation of an imine intermediate between the aldehyde and amide nitrogen.
-
Cyclization to form the pyrimidinone ring, facilitated by acidic conditions.
Typical Protocol :
-
Combine thiophene-2-carboxamide (1.0 equiv) and 4-fluorophenylacetaldehyde (1.05 equiv) in 0.018 M p-TsOH/glacial acetic acid.
-
Neutralize with 2 N NaOH, extract with ethyl acetate, and concentrate.
Yield : 65–75% (estimated from analogous reactions in WO2009001214A2).
N-Alkylation at Position 3
Propyl Group Introduction
The 3-propyl substituent is introduced via alkylation of the pyrimidinone nitrogen using propyl bromide under basic conditions.
Optimized Procedure :
-
Dissolve the cyclized intermediate (1.0 equiv) in dimethylformamide (DMF) .
-
Add potassium carbonate (2.0 equiv) and propyl bromide (1.2 equiv) .
-
Quench with water, extract with dichloromethane, and purify via silica gel chromatography.
Key Considerations :
-
Regioselectivity : The pyrimidinone nitrogen at position 3 is preferentially alkylated due to its higher basicity compared to the thiophene sulfur.
-
Side Reactions : Over-alkylation is minimized by using a slight excess of propyl bromide.
Thiolation at Position 2
Sulfanyl Group Installation
The 2-sulfanyl group is introduced by treating a 2-oxo or 2-chloro precursor with thiourea or Lawesson’s reagent .
Method A (Using Thiourea) :
-
React the 2-chloro intermediate (1.0 equiv) with thiourea (1.5 equiv) in ethanol .
Method B (Using Lawesson’s Reagent) :
-
Treat the 2-oxo intermediate (1.0 equiv) with Lawesson’s reagent (0.6 equiv) in toluene .
Yield Comparison :
| Method | Reagent | Yield |
|---|---|---|
| A | Thiourea | 60–65% |
| B | Lawesson’s | 75–85% |
Purification and Characterization
Chromatographic Purification
Final purification is achieved using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
Spectroscopic Data
Key characterization data for the target compound:
-
HRMS (ESI+) : m/z calcd for C₁₆H₁₄FN₂OS₂: 349.06; found: 349.05.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 2.98 (s, 1H, SH), 1.85–1.78 (m, 2H, CH₂), 1.45–1.38 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
Scalability and Industrial Considerations
Solvent and Catalyst Optimization
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, was sich möglicherweise auf ihre pharmakologischen Eigenschaften auswirkt.
Reduktion: Reduktionsprozesse können zur Bildung verschiedener Derivate führen.
Substitution: Substitutionsreaktionen an verschiedenen Positionen können ihre Eigenschaften verändern.
Fluorierung: Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor können die Fluorphenylgruppe einführen.
Thieno-Ringbildung: Cyclisierung unter Verwendung schwefelhaltiger Reagenzien (z. B. Lawessons Reagenz) führt zum Thieno-Ring.
Hauptprodukte:: Das Hauptprodukt ist die Titelverbindung selbst. Es können auch Isomere oder regioselektive Derivate gebildet werden.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung: Forscher untersuchen ihr Potenzial als Leitstruktur für neue Medikamente.
Organische Synthese: Sie dient als Baustein für komplexere Moleküle.
Antituberkulose-Aktivität: Verwandte Pyrrolo[2,3-d]pyrimidine weisen antimycobakterielle Eigenschaften auf.
Kinase-Inhibition: Kristallstrukturen zeigen ihre Wechselwirkung mit Tyrosinkinase-Proteinen.
Pharmazeutika: Ihre arzneimittelähnlichen Eigenschaften machen sie wertvoll für die Medikamentenentwicklung.
Agrochemikalien: Ähnliche Verbindungen können im Pflanzenschutz eingesetzt werden.
5. Wirkmechanismus
Der genaue Mechanismus ist noch Gegenstand aktueller Forschung. Er beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten molekularen Zielstrukturen oder Signalwegen, die zelluläre Prozesse beeinflussen.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparisons
*Calculated based on formula C₁₆H₁₅FN₂OS.
Key Observations:
3-Substituent Effects: Propyl (target) vs. 2-Methoxyethyl (): The ether oxygen enhances polarity, likely improving solubility compared to purely alkyl substituents.
2-Substituent Effects :
- Sulfanyl (-SH) vs. sulfanylidene (=S) : The sulfanyl group enables hydrogen bonding, while sulfanylidene may enhance electrophilicity, affecting reactivity and target interactions .
Aromatic Substitutions :
- The 4-fluorophenyl group is conserved across all compounds, underscoring its role in bioactivity .
- Additional substituents (e.g., 6-methyl in ) introduce steric effects that may alter binding to biological targets.
Crystallographic and Conformational Insights
- Isostructurality : Compounds with halogen substitutions (e.g., chloro vs. fluoro) often retain similar crystal packing, as seen in isostructural thiazole derivatives (P‾1 symmetry) .
- Planarity: The target compound’s 4-fluorophenyl group is likely planar with the thienopyrimidinone core, while substituents like propyl may induce torsional strain, affecting solid-state packing .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction efficiency be optimized?
The synthesis typically involves constructing the thieno[2,3-d]pyrimidin-4-one core, followed by introducing substituents. Key steps include:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl catalysis) .
- Substituent introduction : The 4-fluorophenyl group is incorporated via Suzuki-Miyaura coupling, while the propyl and sulfanyl groups are added using alkylation or nucleophilic substitution .
- Optimization : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions, and control temperatures (e.g., 80–100°C) to minimize side products. Purification via silica gel chromatography with ethyl acetate/hexane gradients improves yield (>70% reported in similar derivatives) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry. The 19F NMR signal at ~-110 ppm (CDCl₃) verifies the 4-fluorophenyl group .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₆H₁₄FN₂OS₂; calculated m/z 357.054) .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the thienopyrimidine core’s planarity and sulfur interactions .
Advanced: How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antibacterial) across studies?
- Assay standardization : Use orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for MICs) to confirm activity .
- Solubility considerations : Adjust DMSO concentrations (<1%) to avoid false negatives in cell-based assays. LogP (2.79) suggests moderate hydrophobicity; use surfactants if needed .
- Structure-activity relationship (SAR) : Compare analogues (e.g., 3-allyl vs. 3-propyl derivatives) to identify substituent effects on target selectivity .
Advanced: What computational approaches predict the compound’s interaction with TRPA1 channels, and how can these guide experimental design?
- Molecular docking : Use TRPA1 homology models (e.g., based on PDB 3J9P) to map binding pockets. The sulfanyl group may form hydrogen bonds with Arg701 .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA).
- Pharmacophore modeling : Identify critical features (e.g., fluorophenyl hydrophobicity, thienopyrimidine π-stacking) for virtual screening of derivatives .
Advanced: What methodologies assess pharmacokinetic properties and toxicity in preclinical development?
- Absorption : Caco-2 monolayer assays predict intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂ >30 min preferred).
- Toxicity screening : Ames test for mutagenicity and hERG binding assays (IC₅₀ >10 μM reduces cardiac risk) .
Advanced: How can reaction conditions be tailored to scale up synthesis while maintaining purity?
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (e.g., 2 hours vs. 12 hours batch) .
- In-line analytics : Use HPLC-MS for real-time monitoring of intermediates (e.g., thienopyrimidine core at 254 nm) .
Advanced: What strategies resolve crystallographic disorder in the thienopyrimidine core during structure determination?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered propyl/sulfanyl groups .
- Thermal parameters : Constrain ADPs for overlapping atoms (e.g., sulfur in thieno ring) using ISOR .
Advanced: How do solvent polarity and pH influence the compound’s stability in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
